2-Trichloromethylthiazolidine hydrochloride
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Overview
Description
2-Trichloromethylthiazolidine hydrochloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trichloromethyl group enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethylthiazolidine hydrochloride typically involves the reaction of cysteamine hydrochloride with trichloroacetaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring .
Industrial Production Methods: In industrial settings, the synthesis can be optimized by employing continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Trichloromethylthiazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-Trichloromethylthiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Trichloromethylthiazolidine hydrochloride involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is facilitated by the electrophilic nature of the trichloromethyl group, which can undergo nucleophilic attack by amino acid residues such as cysteine and lysine .
Comparison with Similar Compounds
Thiazolidine: A simpler analog without the trichloromethyl group.
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazole: A related heterocycle with a different substitution pattern.
Uniqueness: 2-Trichloromethylthiazolidine hydrochloride is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and chemical probes .
Properties
CAS No. |
22916-22-9 |
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Molecular Formula |
C4H7Cl4NS |
Molecular Weight |
243.0 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C4H6Cl3NS.ClH/c5-4(6,7)3-8-1-2-9-3;/h3,8H,1-2H2;1H |
InChI Key |
BLQZSHLYXCKZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)C(Cl)(Cl)Cl.Cl |
Origin of Product |
United States |
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